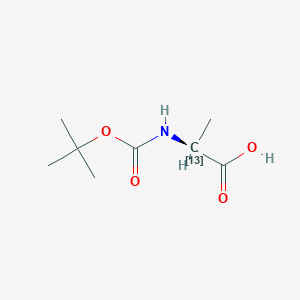

Boc-L-Ala-OH-2-13C

Beschreibung

BenchChem offers high-quality Boc-L-Ala-OH-2-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-Ala-OH-2-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H15NO4 |

|---|---|

Molekulargewicht |

190.20 g/mol |

IUPAC-Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino](213C)propanoic acid |

InChI |

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i5+1 |

InChI-Schlüssel |

QVHJQCGUWFKTSE-IJPZVAHNSA-N |

Isomerische SMILES |

C[13C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Kanonische SMILES |

CC(C(=O)O)NC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-Ala-OH-2-13C: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-L-alanine-2-¹³C (Boc-L-Ala-OH-2-¹³C), an isotopically labeled amino acid derivative crucial for advancements in peptide synthesis, drug development, and metabolic research. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering detailed data, experimental protocols, and workflow visualizations.

Chemical Structure and Identification

Boc-L-Ala-OH-2-¹³C is a derivative of the amino acid L-alanine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the second carbon atom (the α-carbon) is a stable ¹³C isotope. This isotopic labeling provides a valuable tool for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based studies.

Chemical Structure:

The asterisk () indicates the position of the ¹³C isotope.*

Identifiers:

| Identifier | Value |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]propanoic-2-¹³C acid |

| Synonyms | N-(tert-Butoxycarbonyl)-L-alanine-2-¹³C, L-Alanine-2-¹³C, N-t-Boc derivative |

| Molecular Formula | C₇¹³CH₁₅NO₄ |

| Molecular Weight | 190.20 g/mol [1] |

| CAS Number | 201612-65-9 (for ¹³C labeled) |

| InChI Key | QVHJQCGUWFKTSE-IJPZVAHNSA-N[1] |

| SMILES | C--INVALID-LINK--C(O)=O[1] |

Physicochemical and Spectroscopic Properties

The physicochemical properties of Boc-L-Ala-OH-2-¹³C are largely similar to its unlabeled counterpart. The primary differences are observed in its spectroscopic characteristics due to the presence of the ¹³C isotope.

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 79-83 °C (lit.) | [1] |

| Optical Activity | [α]²⁰/D -23°, c=2 in acetic acid | [1] |

| Solubility | Moderately soluble in water; soluble in organic solvents like DMSO, ethanol, and methanol. | [2][4] |

| pKa | Data not readily available. Expected to be similar to other N-protected amino acids. |

Spectroscopic Data

¹³C NMR Spectroscopy: The key feature of Boc-L-Ala-OH-2-¹³C is its distinct ¹³C NMR spectrum. While a full spectrum for the labeled compound is not widely published, the chemical shift of the labeled α-carbon (C2) is expected to be around 50 ppm (in CDCl₃), similar to the unlabeled compound. However, the signal will be significantly enhanced and will exhibit coupling with adjacent protons. The other carbon signals are expected to be similar to the unlabeled compound: C=O (carboxyl) ~176 ppm, C=O (Boc) ~155 ppm, C(CH₃)₃ ~80 ppm, and CH₃ ~28 ppm.[5][6]

FT-IR Spectroscopy: The FT-IR spectrum is expected to be very similar to that of unlabeled Boc-L-Ala-OH. Key peaks include:

-

~3300 cm⁻¹ (N-H stretch)

-

~2980 cm⁻¹ (C-H stretch)

-

~1710 cm⁻¹ (C=O stretch of carboxylic acid and urethane)

-

~1520 cm⁻¹ (N-H bend)

-

~1160 cm⁻¹ (C-O stretch)

Experimental Protocols

The following are representative experimental protocols for the synthesis, purification, and analysis of Boc-L-Ala-OH. These can be adapted for the ¹³C-labeled version by using L-Alanine-2-¹³C as the starting material.

Synthesis of Boc-L-Ala-OH-2-¹³C

This protocol is adapted from the general synthesis of N-(tert-Butoxycarbonyl)-L-alanine.[7]

Materials:

-

L-Alanine-2-¹³C

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

4 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated brine solution

Procedure:

-

Suspend L-Alanine-2-¹³C (e.g., 10.0 g, ~111 mmol) in water (56 mL) in a flask and cool to 0°C in an ice bath.

-

Add NaOH (e.g., 6.67 g, ~167 mmol) to the suspension with stirring until dissolved.

-

Add THF (56 mL) followed by the dropwise addition of (Boc)₂O (e.g., 31.5 g, ~144 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 17 hours.

-

Extract the mixture with petroleum ether (2 x 100 mL) to remove unreacted (Boc)₂O and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 1 with 4 M HCl.

-

Extract the acidified aqueous layer with EtOAc (4 x 100 mL).

-

Combine the organic extracts and wash with saturated brine (100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Purification by Recrystallization

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Add hexane or petroleum ether dropwise until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization.

-

Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.

HPLC Analysis

This is a representative method for the analysis of Boc-L-alanine enantiomers and can be used for purity assessment.

Column: Chiral stationary phase, e.g., CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm particles. Mobile Phase: 90:10 (v/v) 20 mM ammonium acetate (pH 6) : methanol. Flow Rate: 1.0 mL/min. Column Temperature: 25 °C. Detection: UV at 230 nm. Injection Volume: 5 µL. Sample Preparation: 5 mg/mL in methanol.

Applications in Research and Development

Boc-L-Ala-OH-2-¹³C is a valuable tool in several areas of scientific research:

-

Peptide Synthesis: It is a fundamental building block in Boc-based solid-phase peptide synthesis (SPPS). The ¹³C label allows for the site-specific incorporation of an NMR-active nucleus, facilitating the structural and dynamic analysis of the resulting peptides.

-

Drug Development: In the development of peptide-based therapeutics, this labeled amino acid can be used to study drug metabolism, pharmacokinetics, and target engagement.

-

Metabolic Research: The ¹³C label can be traced in biological systems to elucidate metabolic pathways involving alanine.

Visualized Workflows

Synthesis Workflow

Caption: General synthesis workflow for Boc-L-Ala-OH-2-¹³C.

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: The cycle of Boc-based solid-phase peptide synthesis.

References

- 1. Boc-Ala-OH-2-13C 99 atom % 13C [sigmaaldrich.com]

- 2. Boc-L-Alanine (Boc-Ala-OH) BP EP USP CAS 15761-38-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide: Physical Characteristics of N-(tert-Butoxycarbonyl)-L-alanine-2-13C

This technical guide provides a comprehensive overview of the core physical characteristics of N-(tert-Butoxycarbonyl)-L-alanine-2-13C, a crucial isotopically labeled amino acid derivative for research and development in the pharmaceutical and biotechnology sectors. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and workflow visualizations.

Core Physical and Chemical Properties

N-(tert-Butoxycarbonyl)-L-alanine-2-13C, an isotopologue of Boc-L-alanine, is distinguished by the incorporation of a carbon-13 isotope at the α-carbon position. This labeling provides a valuable tool for tracer studies in metabolic research and for nuclear magnetic resonance (NMR) spectroscopy to elucidate protein and peptide structures and dynamics.

Quantitative Data Summary

The key physical and chemical data for N-(tert-Butoxycarbonyl)-L-alanine-2-13C are summarized in the tables below for easy reference and comparison.

Table 1: General Properties

| Property | Value |

| Synonyms | Boc-L-alanine-2-13C, N-t-Boc-L-alanine-2-13C |

| Chemical Formula | C₈H₁₅NO₄ (with ¹³C at the α-carbon) |

| Molecular Weight | 190.20 g/mol [1], 190.22 g/mol [2] |

| Appearance | White to off-white crystalline powder or solid[3][4] |

Table 2: Thermal Properties

| Property | Value |

| Melting Point | 79-83 °C[2], 81-84 °C[3] |

| Boiling Point | No data available; likely decomposes upon strong heating. A rough estimate for the unlabeled compound is 324.46°C[5]. |

Table 3: Solubility Profile

| Solvent | Solubility |

| Water | Sparingly soluble to insoluble[6] |

| Methanol | Soluble |

| Ethanol | Soluble[6] |

| Dimethyl Sulfoxide (DMSO) | Soluble[4] |

Table 4: Storage and Handling

| Condition | Recommendation |

| Storage Temperature | 2-8°C or refrigerated (-5°C to 5°C)[1][5][6] |

| Handling Precautions | Store in a dry, well-ventilated place. Keep container tightly closed. Protect from light.[1][6] |

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of N-(tert-Butoxycarbonyl)-L-alanine-2-13C are provided below. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding large crystals)

Procedure:

-

Sample Preparation: A small amount of the crystalline N-(tert-Butoxycarbonyl)-L-alanine-2-13C is finely powdered, if necessary, using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped gently into the powdered sample to introduce a small amount of the material. The tube is then inverted and tapped on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): A rapid heating rate (e.g., 10-20 °C/min) can be used to quickly determine an approximate melting range.

-

Accurate Determination: A fresh sample is prepared and the apparatus is heated to a temperature approximately 10-15 °C below the approximate melting point observed. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.

-

Observation: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Solubility Assessment

Determining the solubility of N-(tert-Butoxycarbonyl)-L-alanine-2-13C in various solvents is essential for its application in solution-phase chemistry and biological assays.

Apparatus:

-

Vials or test tubes

-

Calibrated pipettes

-

Vortex mixer or magnetic stirrer

-

Analytical balance

Procedure:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, DMSO, dichloromethane) should be selected for testing.

-

Sample Preparation: A known mass of N-(tert-Butoxycarbonyl)-L-alanine-2-13C (e.g., 10 mg) is accurately weighed and placed into a vial.

-

Solvent Addition: A known volume of the selected solvent (e.g., 1 mL) is added to the vial.

-

Dissolution: The mixture is agitated vigorously using a vortex mixer or magnetic stirrer at a controlled temperature (e.g., 25 °C) for a set period.

-

Observation: The solution is visually inspected for the presence of undissolved solid.

-

Quantitative Determination (Optional): If the substance dissolves, further amounts of the solute can be added incrementally until saturation is reached. For insoluble or sparingly soluble compounds, the undissolved solid can be separated by centrifugation or filtration, and the concentration of the dissolved compound in the supernatant or filtrate can be determined using an appropriate analytical technique (e.g., HPLC, NMR spectroscopy). The solubility is then expressed in units such as g/100 mL or mol/L.

Application Workflow: Solid-Phase Peptide Synthesis (SPPS)

N-(tert-Butoxycarbonyl)-L-alanine-2-13C is a fundamental building block in solid-phase peptide synthesis (SPPS), particularly when isotopic labeling is required for downstream analysis. The following diagram illustrates the general workflow of incorporating this amino acid derivative into a growing peptide chain using the Boc protection strategy.

This workflow highlights the cyclical nature of SPPS, involving the deprotection of the N-terminal Boc group, followed by the coupling of the next Boc-protected amino acid, in this case, N-(tert-Butoxycarbonyl)-L-alanine-2-13C. After the desired peptide sequence is assembled, the final product is cleaved from the solid support.

References

Boc-L-Ala-OH-2-13C CAS number and molecular weight

An In-Depth Technical Guide to Boc-L-Ala-OH-2-13C

For researchers, scientists, and drug development professionals, stable isotope-labeled compounds are indispensable tools. This guide focuses on N-(tert-Butoxycarbonyl)-L-alanine-2-¹³C (Boc-L-Ala-OH-2-¹³C), a protected and isotopically labeled form of the amino acid L-alanine. Its unique properties make it a valuable asset in a variety of research applications, from peptide synthesis to metabolic studies.

Core Compound Specifications

A clear understanding of the fundamental properties of Boc-L-Ala-OH-2-¹³C is crucial for its effective application. The key quantitative data for this compound, as well as its unlabeled counterpart, are summarized below for easy reference and comparison.

| Property | Boc-L-Ala-OH-2-¹³C | Boc-L-Ala-OH (Unlabeled) |

| CAS Number | 201612-65-9[1] | 15761-38-3[1][2] |

| Molecular Weight | 190.20 g/mol | 189.21 g/mol [3] |

| Linear Formula | CH₃¹³CH(NH-Boc)CO₂H | CH₃CH[NHCO₂C(CH₃)₃]CO₂H |

| Synonyms | N-(tert-Butoxycarbonyl)-L-alanine-2-¹³C, L-Alanine-2-¹³C, N-t-Boc derivative | N-(tert-Butoxycarbonyl)-L-alanine, Boc-L-alanine[2] |

Applications in Research and Development

Stable isotope-labeled amino acids like Boc-L-Ala-OH-2-¹³C are powerful tools in various scientific disciplines.[4] The incorporation of the ¹³C isotope allows for the precise tracking and quantification of molecules in complex biological systems without the need for radioactive materials.[4][]

Key Application Areas:

-

Metabolic Tracing and Flux Analysis: In metabolomics, ¹³C-labeled amino acids serve as tracers to elucidate metabolic pathways.[][] By introducing Boc-L-Ala-OH-2-¹³C into a biological system, researchers can track the fate of the carbon atom through various metabolic reactions using techniques like mass spectrometry and NMR, providing insights into cellular metabolism in both healthy and diseased states.[][7]

-

Proteomics and Protein Quantification: While ¹⁵N labeling is common in proteomics, ¹³C-labeled amino acids are also utilized, particularly in Stable Isotope Labeling by Amino Acids in Cell culture (SILAC) experiments, to differentiate and quantify proteins from different cell populations.[][]

-

Drug Discovery and Development: This compound is valuable in drug metabolism and pharmacokinetic (DMPK) studies.[] By using the labeled version of a molecule or a building block, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) profile within an organism.[7]

-

Peptide Synthesis: As a Boc-protected amino acid, this compound is a fundamental building block in solid-phase peptide synthesis (SPPS).[8][9] The Boc group protects the amino terminus, allowing for the controlled, sequential addition of amino acids to build a peptide chain.[8] The ¹³C label can be used to study the structure, dynamics, and interactions of the resulting peptide.

Experimental Protocols and Methodologies

The following sections outline generalized experimental protocols where Boc-L-Ala-OH-2-¹³C would be a key reagent.

General Synthesis of N-(tert-Butoxycarbonyl)-L-alanine

The synthesis of the Boc-protected alanine is a foundational step. A general procedure involves the reaction of L-alanine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Materials:

-

(S)-2-aminopropanoic acid (L-alanine)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Tetrahydrofuran (THF)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Petroleum ether

-

4 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A suspension of L-alanine in water is prepared and cooled to 0°C.

-

Sodium hydroxide is added, followed by THF and (Boc)₂O.

-

The solution is stirred at room temperature for approximately 17 hours.

-

The reaction mixture is extracted with petroleum ether to remove impurities.

-

The aqueous layer is acidified to a pH of 1 with 4 M HCl.

-

The product, Boc-L-Ala-OH, is then extracted from the acidic aqueous layer using ethyl acetate.

-

The combined organic phases are washed with a saturated brine solution, dried over anhydrous Na₂SO₄, and concentrated under vacuum to yield the final product.[10]

Note: To synthesize the ¹³C-labeled version, one would start with L-Alanine-2-¹³C.

Workflow for ¹³C-Tracer Experiments in Cell Culture

This workflow illustrates how Boc-L-Ala-OH-2-¹³C can be used to study metabolic pathways in a cellular context.

Caption: Workflow for a ¹³C metabolic tracer experiment.

Logical Flow of Boc-Protected Solid-Phase Peptide Synthesis (SPPS)

This diagram outlines the key steps in using a Boc-protected amino acid like Boc-L-Ala-OH-2-¹³C to synthesize a peptide.

Caption: Logical steps of a Boc-SPPS elongation cycle.

References

- 1. L-Alanine-ð-ð¡-Boc (2-¹³C, 98-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. scbt.com [scbt.com]

- 3. N-(tert-Butoxycarbonyl)-L-alanine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. chempep.com [chempep.com]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. peptide.com [peptide.com]

- 9. chemimpex.com [chemimpex.com]

- 10. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

Core Principles of ¹³C Stable Isotope Labeling

An In-depth Technical Guide to Stable Isotope Labeling with ¹³C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis associated with stable isotope labeling (SIL) using carbon-13 (¹³C). This powerful technique is instrumental in modern biological and biomedical research, offering unparalleled insights into metabolic dynamics, protein quantification, and drug efficacy.

Stable isotope labeling involves the replacement of a naturally abundant isotope with its heavier, non-radioactive counterpart. In the context of biological research, ¹²C atoms in molecules of interest are substituted with ¹³C atoms. These ¹³C-labeled molecules, or tracers, are then introduced into biological systems, such as cell cultures or in vivo models.

The key principle lies in the ability to distinguish between the labeled ("heavy") and unlabeled ("light") molecules using mass spectrometry (MS). Although chemically identical, the mass difference allows for precise tracking and quantification of the labeled molecules as they are metabolized and incorporated into various cellular components. This enables the detailed study of metabolic pathways, protein turnover, and the impact of therapeutic interventions on cellular processes.[1][2][3]

Two predominant methodologies that utilize ¹³C labeling are Metabolic Flux Analysis (MFA) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

-

¹³C-Metabolic Flux Analysis (¹³C-MFA): This technique quantifies the rates (fluxes) of metabolic reactions within a cell.[1] By introducing a ¹³C-labeled substrate (e.g., glucose, glutamine) and analyzing the resulting labeling patterns in downstream metabolites, researchers can construct a detailed map of cellular metabolic activity.[1][4] ¹³C-MFA is considered the gold standard for quantifying the flux of living cells in metabolic engineering.[1]

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a widely used method for quantitative proteomics.[2][5] It involves metabolically incorporating stable isotope-labeled amino acids (e.g., ¹³C-lysine, ¹³C-arginine) into the entire proteome of a cell population.[2] By comparing the protein expression levels between cells grown in "heavy" media and a control "light" population, SILAC provides highly accurate relative quantification of thousands of proteins simultaneously.[2][5]

Experimental Protocols

¹³C-Metabolic Flux Analysis (¹³C-MFA)

The successful implementation of ¹³C-MFA requires careful experimental design and execution. The general workflow is as follows:

Experimental Workflow for ¹³C-MFA

Caption: A generalized workflow for ¹³C-Metabolic Flux Analysis experiments.

Detailed Methodology:

-

Experimental Design:

-

Define the metabolic pathways of interest.

-

Select an appropriate ¹³C-labeled tracer. For instance, [1,2-¹³C]glucose is often used to resolve fluxes in glycolysis and the pentose phosphate pathway, while [U-¹³C₅]glutamine is preferred for analyzing the TCA cycle.[6]

-

Determine the optimal labeling duration to achieve isotopic steady state, which can be confirmed by analyzing metabolite labeling at multiple time points (e.g., 18 and 24 hours).[6]

-

-

Cell Culture and Labeling:

-

Culture cells in a defined medium where the primary carbon source is replaced with its ¹³C-labeled counterpart. For example, use glucose-free DMEM supplemented with a known concentration of ¹³C-glucose.

-

For robust flux estimation, parallel labeling experiments using different tracers can be highly beneficial.[6]

-

-

Metabolite Quenching and Extraction:

-

Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by washing the cells with ice-cold saline and then adding a cold solvent, such as 80% methanol.

-

Extract the metabolites by scraping the cells in the cold solvent and then centrifuging to pellet the cell debris.

-

-

Isotopic Labeling Measurement:

-

Analyze the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] High-resolution mass spectrometers like Orbitrap or FT-ICR are recommended for resolving ¹³C isotopologues.[7]

-

The instrument parameters should be optimized for the specific metabolites of interest. For GC-MS analysis of amino acids, a typical temperature ramp profile would be from 100°C to 300°C over a defined period.[8]

-

-

Flux Estimation and Statistical Analysis:

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC provides a straightforward and accurate method for relative protein quantification.

Experimental Workflow for SILAC

Caption: The two-phase experimental workflow for SILAC-based quantitative proteomics.[2][9]

Detailed Methodology:

-

Adaptation Phase:

-

Culture two populations of cells in parallel. One population is grown in standard "light" medium, while the other is grown in "heavy" SILAC medium, where the essential amino acids lysine and arginine are replaced with their ¹³C-labeled counterparts (e.g., ¹³C₆-Lysine and ¹³C₆-Arginine).[10]

-

Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five to six doublings in the heavy medium.[3][5] The incorporation efficiency should be checked by mass spectrometry and should be >97%.[5]

-

-

Experimental Phase:

-

Apply the experimental treatment (e.g., drug compound, growth factor stimulation) to one of the cell populations. The other population serves as the control.

-

Harvest both cell populations and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of each lysate and mix them in a 1:1 ratio.[3]

-

Reduce, alkylate, and digest the combined protein mixture with a protease, most commonly trypsin.[8]

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of the heavy and light peptide pairs.[9] The ratio of the signal intensities of the heavy to light peptides corresponds to the relative abundance of the protein between the two experimental conditions.

-

Data Presentation

Quantitative data from ¹³C labeling experiments should be presented in a clear and structured format to facilitate interpretation and comparison.

¹³C-Metabolic Flux Analysis Data

The output of a ¹³C-MFA experiment is a flux map, which can be summarized in a table. The fluxes are typically normalized to the rate of substrate uptake.

Table 1: Example of Metabolic Fluxes in Central Carbon Metabolism

| Reaction | Metabolic Pathway | Flux (Normalized to Glucose Uptake) |

| Glucose -> G6P | Glycolysis | 100 |

| G6P -> R5P | Pentose Phosphate Pathway | 15 |

| F6P -> F1,6BP | Glycolysis | 85 |

| GAP -> PYR | Glycolysis | 170 |

| PYR -> Acetyl-CoA | Pyruvate Dehydrogenase | 150 |

| Acetyl-CoA + OAA -> Citrate | TCA Cycle | 150 |

| a-KG -> Succinyl-CoA | TCA Cycle | 140 |

SILAC Proteomics Data

SILAC data is typically presented as ratios of protein abundance between the experimental and control conditions. These ratios are often log₂ transformed to represent up- and down-regulation symmetrically around zero.

Table 2: Example of Relative Protein Quantification using SILAC

| Protein | Gene | Log₂ (Heavy/Light Ratio) | p-value | Regulation |

| Pyruvate Kinase | PKM | 1.58 | 0.001 | Upregulated |

| Hexokinase-1 | HK1 | 0.26 | 0.345 | Unchanged |

| Lactate Dehydrogenase A | LDHA | 2.12 | <0.001 | Upregulated |

| Vimentin | VIM | -1.89 | 0.005 | Downregulated |

| Tubulin alpha-1A chain | TUBA1A | 0.05 | 0.890 | Unchanged |

Mandatory Visualizations

Central Carbon Metabolism

The following diagram illustrates the interconnected pathways of glycolysis and the TCA cycle, which are frequently studied using ¹³C-MFA.

Caption: A simplified diagram of glycolysis and the TCA cycle.[11][12][13][14][15]

This guide provides a foundational understanding of ¹³C stable isotope labeling for researchers and professionals in drug development. The methodologies described herein, when properly implemented, can yield high-quality, quantitative data to advance our understanding of complex biological systems.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 3. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. ckisotopes.com [ckisotopes.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. agrilife.org [agrilife.org]

- 15. Glycolysis - Wikipedia [en.wikipedia.org]

Unlocking Cellular Secrets: A Technical Guide to Site-Specific 13C Labeled Alanine in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular metabolism, understanding the dynamic flow of molecules through complex biochemical pathways is paramount. Stable isotope tracing, utilizing compounds enriched with non-radioactive heavy isotopes, has emerged as a powerful tool for elucidating these metabolic fluxes. Among the various tracers, site-specifically labeled 13C-alanine has proven to be an invaluable probe for researchers across diverse fields, from cancer biology to metabolic disorders. This technical guide provides an in-depth exploration of the benefits and applications of using site-specific 13C labeled alanine, complete with quantitative data, detailed experimental protocols, and visual representations of key metabolic pathways. By tracing the fate of the 13C label from specific carbon positions within the alanine molecule, scientists can gain unprecedented insights into cellular physiology and pathophysiology, paving the way for novel diagnostic and therapeutic strategies.

The core strength of using site-specific 13C labeled alanine lies in its ability to provide positional information as it is metabolized.[1] This allows for the precise tracking of carbon atom transitions through interconnected metabolic networks.[2][3] This technique, known as 13C Metabolic Flux Analysis (13C-MFA), is considered the gold standard for quantifying the rates (fluxes) of metabolic reactions within living cells.[2][3] By introducing a 13C-labeled substrate like alanine into a biological system and analyzing the distribution of the 13C label in downstream metabolites using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), researchers can construct detailed maps of cellular metabolism.[2][4]

Core Applications and Benefits

The versatility of site-specific 13C labeled alanine allows for its application in a wide array of research areas:

-

Cancer Metabolism: Cancer cells exhibit profound metabolic reprogramming, often characterized by the Warburg effect—an increased reliance on glycolysis even in the presence of oxygen.[5] 13C-alanine can be used to probe key metabolic pathways that are altered in cancer, such as gluconeogenesis, the tricarboxylic acid (TCA) cycle, and anaplerotic reactions that replenish TCA cycle intermediates.[5][6][7] For instance, hyperpolarized [1-13C]pyruvate, which is readily converted to [1-13C]alanine, is used in magnetic resonance imaging (MRI) to non-invasively monitor tumor metabolism and assess response to therapy.[8]

-

Metabolic Disorders: The study of inborn errors of metabolism and conditions like diabetes benefits greatly from the use of 13C-alanine. For example, tracing the conversion of [3-13C]alanine to glucose provides a direct measure of gluconeogenesis rates, a pathway often dysregulated in diabetes.[9]

-

Neurobiology: Understanding the metabolic coupling between neurons and astrocytes is crucial for neuroscience research. 13C-alanine can be used to investigate neurotransmitter metabolism and the intricate metabolic interplay between different brain cell types.

-

Drug Development: By elucidating the metabolic effects of drug candidates, 13C-alanine tracing can aid in identifying mechanisms of action, assessing off-target effects, and discovering novel therapeutic targets. The ability to quantify changes in metabolic fluxes in response to a compound provides a dynamic readout of its biological activity.

Quantitative Data Presentation

The following tables summarize quantitative data from studies utilizing site-specific 13C labeled alanine to investigate metabolic fluxes in different biological systems.

| Parameter | Normal Prostate | Low-Grade Prostate Cancer | High-Grade Prostate Cancer |

| Hyperpolarized [1-13C]Lactate/Pyruvate Ratio | 0.41 ± 0.11 | 0.74 ± 0.17 | 1.54 ± 0.24 |

| Hyperpolarized [1-13C]Alanine/Pyruvate Ratio | 0.15 ± 0.05 | 0.21 ± 0.06 | 0.35 ± 0.08 |

| Total Hyperpolarized Carbon (THC) Signal (a.u.) | 100 ± 20 | 180 ± 35 | 320 ± 50 |

| Data is presented as mean ± standard deviation. Ratios are calculated from the signal intensities of the respective metabolites. THC is the sum of lactate, pyruvate, and alanine signals. Data adapted from a study on prostate cancer in a transgenic mouse model. |

| Metabolic Flux | Control Cells | Drug-Treated Cells |

| Glycolysis | 100 ± 12 | 75 ± 10 |

| Anaplerotic flux from Alanine to Pyruvate | 15 ± 3 | 25 ± 5 |

| Pyruvate Dehydrogenase (PDH) | 85 ± 10 | 60 ± 8 |

| Pyruvate Carboxylase (PC) | 10 ± 2 | 18 ± 4 |

| Flux rates are normalized to the glucose uptake rate and presented as mean ± standard deviation from three independent experiments. The data illustrates the metabolic rewiring of cancer cells in response to a therapeutic agent targeting glycolysis. |

Experimental Protocols

Cell Culture and Labeling with [1-13C]Alanine

This protocol outlines the general procedure for labeling cultured mammalian cells with [1-13C]alanine for metabolic flux analysis.

Materials:

-

Mammalian cell line of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

[1-13C]Alanine (or other site-specific labeled alanine)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, ice-cold

-

Liquid nitrogen

Procedure:

-

Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in approximately 80% confluency at the time of harvesting.

-

Media Preparation: Prepare the labeling medium by supplementing basal medium with dFBS, antibiotics, and the desired concentration of [1-13C]alanine. The concentration of unlabeled alanine should be minimized to ensure high enrichment.

-

Labeling: When cells reach the desired confluency, aspirate the growth medium, wash once with pre-warmed PBS, and replace with the pre-warmed labeling medium.

-

Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the 13C label into downstream metabolites. The incubation time will vary depending on the metabolic pathway of interest and the turnover rate of the target metabolites.

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Wash the cells rapidly with ice-cold PBS to remove any remaining extracellular label.

-

Immediately add ice-cold 80% methanol to the cells and place the plate on dry ice or in a -80°C freezer to quench all enzymatic activity.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

-

Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant, which contains the extracted metabolites, to a new tube.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

-

Sample Storage: Store the dried metabolite extracts at -80°C until analysis by GC-MS or NMR.

GC-MS Analysis of 13C-Labeled Alanine and Other Metabolites

This protocol describes the derivatization and analysis of metabolite extracts by GC-MS to determine the isotopic enrichment from 13C-alanine.

Materials:

-

Dried metabolite extract

-

Pyridine

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMS)

-

GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

-

Derivatization:

-

Resuspend the dried metabolite extract in 50 µL of pyridine.

-

Add 50 µL of MTBSTFA + 1% TBDMS to the resuspended extract.

-

Incubate the mixture at 60°C for 1 hour to allow for complete derivatization of the metabolites.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Use an appropriate temperature gradient to separate the derivatized metabolites on the GC column. A typical program might start at 100°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/minute.

-

The mass spectrometer should be operated in full scan mode to acquire mass spectra of the eluting compounds.

-

-

Data Analysis:

-

Identify the peaks corresponding to alanine and other metabolites of interest based on their retention times and mass spectra.

-

Determine the mass isotopomer distribution for each metabolite by analyzing the relative abundances of the different mass ions in its mass spectrum.

-

Correct the raw data for the natural abundance of 13C and other heavy isotopes.

-

Calculate the fractional enrichment of 13C in each metabolite.

-

NMR Spectroscopy Analysis of 13C-Labeled Metabolites

This protocol provides a general workflow for analyzing 13C-labeled metabolite extracts by NMR spectroscopy.

Materials:

-

Dried metabolite extract

-

Deuterated solvent (e.g., D2O) with an internal standard (e.g., DSS)

-

NMR spectrometer equipped with a cryoprobe for enhanced sensitivity

Procedure:

-

Sample Preparation:

-

Resuspend the dried metabolite extract in a known volume of deuterated solvent containing the internal standard.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a 1D 1H NMR spectrum to identify and quantify the major metabolites.

-

Acquire a 1D 13C NMR spectrum to directly observe the 13C-labeled positions. This may require a longer acquisition time due to the lower natural abundance and gyromagnetic ratio of 13C.

-

For more detailed analysis, 2D NMR experiments such as 1H-13C HSQC can be performed to resolve overlapping signals and confirm assignments.

-

-

Data Analysis:

-

Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Identify the signals corresponding to alanine and other metabolites based on their chemical shifts and coupling patterns.

-

Integrate the signals to determine the relative concentrations of the metabolites.

-

Analyze the 13C satellites in the 1H spectra or the signal intensities in the 13C spectra to determine the positional 13C enrichment.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows involving site-specific 13C labeled alanine.

Caption: A generalized workflow for a 13C metabolic flux analysis experiment using labeled alanine.

Caption: Tracing the 13C label from [1-13C]alanine through gluconeogenesis.

Caption: Anaplerotic entry of [2-13C]alanine into the TCA cycle via pyruvate dehydrogenase.

Conclusion

Site-specific 13C labeled alanine is a powerful and versatile tool for researchers seeking to unravel the complexities of cellular metabolism. Its application in 13C-MFA provides a quantitative framework for understanding metabolic fluxes in both healthy and diseased states. The detailed experimental protocols and analytical methods described in this guide offer a starting point for investigators new to the field, while the visualized pathways provide a conceptual framework for experimental design and data interpretation. As analytical technologies continue to advance, the use of site-specific 13C labeled alanine and other stable isotope tracers will undoubtedly continue to provide profound insights into the metabolic underpinnings of life, driving innovation in both basic research and drug development.

References

- 1. Anaplerotic reactions - Wikipedia [en.wikipedia.org]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of ethanol on alanine metabolism in perfused mouse liver studied by 13C NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13C NMR study of gluconeogenesis from labeled alanine in hepatocytes from euthyroid and hyperthyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-L-Ala-OH-2-¹³C for Introductory NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(tert-butoxycarbonyl)-L-alanine specifically labeled with ¹³C at the alpha-carbon (Cα) position, a crucial reagent for nuclear magnetic resonance (NMR) spectroscopy studies. We will cover its NMR spectral properties, provide a standardized experimental protocol for data acquisition, and illustrate key concepts with diagrams to facilitate understanding.

Introduction

Isotopic labeling is a powerful technique in NMR spectroscopy that enhances the sensitivity and simplifies the analysis of complex molecules.[1][2] By replacing a naturally low-abundance ¹²C atom (1.1%) with the NMR-active ¹³C isotope, researchers can selectively observe specific positions within a molecule. Boc-L-Ala-OH-2-¹³C is a protected amino acid building block where the alpha-carbon (Cα), the chiral center, is isotopically enriched. This specific labeling is invaluable for tracing the metabolic fate of alanine, determining peptide and protein structure, and assigning signals in complex spectra. The tert-butoxycarbonyl (Boc) protecting group makes it suitable for use in solid-phase peptide synthesis.

Physicochemical and NMR Data

The incorporation of a ¹³C isotope at the Cα position has a negligible effect on the chemical properties of the molecule but profoundly impacts its NMR signature. The primary effect is the ability to directly observe the Cα resonance in ¹³C NMR spectra with a vastly improved signal-to-noise ratio and to measure spin-spin coupling constants between the ¹³C nucleus and adjacent protons.[1]

Table 1: Physicochemical Properties of Boc-L-Ala-OH

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅NO₄ |

| Molecular Weight | 189.21 g/mol (unlabeled)[3] |

| Molecular Weight | ~190.21 g/mol (2-¹³C labeled) |

| Appearance | White solid |

| Storage | 2-8°C, desiccated[3] |

Table 2: Typical ¹H and ¹³C NMR Spectral Data for Boc-L-Ala-OH in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |

|---|---|---|---|

| Cα-H | ~4.3 (multiplet)[4][5] | ~50.4 | ¹J(¹³Cα, Hα) ≈ 145 Hz[6] |

| Cβ-H ₃ | ~1.45 (doublet)[4][5] | ~18.8 | ²J(¹³Cα, Hβ) ≈ 2-5 Hz |

| NH | ~5.0 (broad singlet)[4] | N/A | - |

| Boc C(CH ₃)₃ | ~1.44 (singlet)[4][5] | ~28.3 | - |

| Boc C (CH₃)₃ | N/A | ~80.1 | - |

| Boc C =O | N/A | ~155.5 | - |

| Carboxyl C OOH | ~10.5 (broad singlet) | ~176.2 | - |

Note: Chemical shifts are approximate and can vary with solvent and concentration. The key diagnostic feature for Boc-L-Ala-OH-2-¹³C is the large one-bond coupling constant (¹J) between Cα and Hα, which splits the Hα proton signal into a doublet in a ¹H NMR spectrum.[6][7]

Table 3: Solvent Dependence of Key ¹³C Chemical Shifts for Boc-L-Ala-OH [8]

| Solvent | Cα (ppm) | Boc C=O (ppm) | Carboxyl COOH (ppm) |

|---|---|---|---|

| Chloroform-d | 50.4 | 155.5 | 176.2 |

| Acetone-d₆ | 51.1 | 156.0 | 174.5 |

| Acetonitrile-d₃ | 50.7 | 156.1 | 174.7 |

| Methanol-d₄ | 51.7 | 157.6 | 176.0 |

| DMSO-d₆ | 50.5 | 155.8 | 174.2 |

Data adapted from studies on unlabeled Boc-L-Ala-OH, as isotopic substitution has a minimal effect on chemical shifts.[8]

Key Signaling Pathways and Visualizations

Understanding the interactions between nuclei is fundamental to NMR. For Boc-L-Ala-OH-2-¹³C, the most important interaction is the scalar coupling between the labeled ¹³Cα and its directly attached proton, Hα.

Caption: Key one-bond J-coupling interaction in Boc-L-Ala-OH-2-¹³C.

Experimental Protocol: ¹³C NMR Acquisition

This section outlines a standard procedure for acquiring a proton-decoupled ¹³C NMR spectrum.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of Boc-L-Ala-OH-2-¹³C.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

2. NMR Spectrometer Setup:

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve good homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the ¹³C probe to the correct frequency.

3. Data Acquisition:

-

Load a standard ¹³C pulse program with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).[9]

-

Adjust the receiver gain automatically (rga).[10]

-

Set the number of scans (NS). Due to the ¹³C enrichment, fewer scans are needed compared to a natural abundance sample; start with 64 or 128 scans.

-

Set a relaxation delay (D1) of 2-5 seconds to allow for full relaxation of the nuclei between pulses.

-

Initiate the acquisition (zg).[10]

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the peaks if quantitative analysis is required (note: requires longer relaxation delays for accuracy).[2]

Caption: Standard experimental workflow for NMR spectroscopy.

Applications in Research and Development

The use of Boc-L-Ala-OH-2-¹³C is particularly advantageous in several areas:

-

Peptide and Protein NMR: When incorporated into a larger peptide or protein, the labeled alanine provides a unique spectral marker. This simplifies the assignment of backbone and sidechain resonances, which is a critical step in determining the three-dimensional structure and dynamics of biomolecules.

-

Metabolic Studies: As a metabolic precursor, ¹³C-labeled alanine can be used to trace metabolic pathways in cells or organisms. By tracking the flow of the ¹³C label into other molecules, researchers can elucidate complex biochemical networks.

-

Mechanistic Studies: The specific label allows for the study of enzyme mechanisms and protein-ligand interactions at an atomic level, providing insights into binding events and conformational changes.

Conclusion

Boc-L-Ala-OH-2-¹³C is a powerful tool for researchers leveraging NMR spectroscopy. Its strategic isotopic enrichment at the Cα position provides a clear and enhanced signal, enabling detailed structural and dynamic studies that would be challenging with unlabeled compounds. The data and protocols presented in this guide offer a foundational understanding for the effective application of this reagent in a variety of scientific disciplines, from structural biology to drug discovery.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. nmr.ceitec.cz [nmr.ceitec.cz]

- 3. chemscene.com [chemscene.com]

- 4. spectrabase.com [spectrabase.com]

- 5. N-(tert-Butoxycarbonyl)-L-alanine(15761-38-3) 1H NMR [m.chemicalbook.com]

- 6. rubingroup.org [rubingroup.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 9. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 10. chem.uiowa.edu [chem.uiowa.edu]

The Significance of "-2-13C" Labeling: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Stable Isotope Labeling in Metabolic Research.

The "-2-13C" designation on a molecule signifies the specific replacement of the carbon atom at the second position with its stable, non-radioactive isotope, Carbon-13 (¹³C). This precise isotopic labeling is a cornerstone of modern metabolic research, enabling scientists to trace the intricate journeys of molecules through complex biological systems. By introducing a "-2-13C" labeled substrate into a biological system, researchers can meticulously track its transformation and incorporation into downstream metabolites. This technique, often coupled with powerful analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides invaluable quantitative insights into the activity of metabolic pathways, making it an indispensable tool in drug development and the study of disease.

Core Applications in Research

The utility of "-2-13C" labeled compounds spans a wide range of scientific inquiry, with prominent applications in:

-

Metabolic Flux Analysis (MFA): MFA is a powerful technique to quantify the rates (fluxes) of metabolic reactions. Using "-2-13C" labeled substrates, such as [2-¹³C]glucose or [2-¹³C]glycine, allows for the precise determination of pathway utilization and the identification of metabolic bottlenecks.

-

Drug Metabolism and Pharmacokinetics: Understanding how a drug is metabolized is crucial for its development. "-2-13C" labeling can be used to trace the metabolic fate of a drug candidate, identifying its metabolites and elucidating the pathways involved in its biotransformation.

-

Disease Research: Many diseases, including cancer and inborn errors of metabolism, are characterized by altered metabolic pathways. "-2-13C" tracers can be used to probe these alterations, providing insights into disease mechanisms and potential therapeutic targets.

Data Presentation: Quantitative Insights from "-2-13C" Labeling Studies

The quantitative data derived from "-2-13C" labeling experiments are crucial for understanding the dynamics of metabolic pathways. Below are tables summarizing representative data from studies using [2-¹³C]glucose and [2-¹³C]glycine to probe cellular metabolism.

Table 1: Metabolic Flux Ratios in Cancer Cells Cultured with [2-¹³C]Glucose

| Metabolic Flux Ratio | Cancer Cell Line A | Cancer Cell Line B | Control Cell Line |

| Pentose Phosphate Pathway / Glycolysis | 0.25 ± 0.03 | 0.35 ± 0.04 | 0.15 ± 0.02 |

| Pyruvate Carboxylase / Pyruvate Dehydrogenase | 0.10 ± 0.01 | 0.08 ± 0.01 | 0.20 ± 0.03 |

| Anaplerotic Flux / TCA Cycle Flux | 0.45 ± 0.05 | 0.55 ± 0.06 | 0.30 ± 0.04 |

Data are presented as mean ± standard deviation and are representative of typical findings in cancer metabolism research.

Table 2: Isotopomer Distribution in Key Metabolites from [2-¹³C]Glycine Tracing

| Metabolite | Isotopologue | Relative Abundance (%) in Cancer Cells | Relative Abundance (%) in Control Cells |

| Serine | M+1 | 15.2 ± 1.8 | 8.5 ± 1.1 |

| Serine | M+2 | 5.1 ± 0.7 | 2.3 ± 0.4 |

| Glutathione | M+1 | 12.8 ± 1.5 | 6.7 ± 0.9 |

| Glutathione | M+2 | 3.9 ± 0.5 | 1.8 ± 0.3 |

M+1 and M+2 represent molecules with one and two ¹³C atoms incorporated, respectively. Data are illustrative of the increased glycine flux into downstream pathways in cancer cells.

Experimental Protocols: Methodologies for "-2-13C" Labeling Studies

The following are detailed methodologies for key experiments involving "-2-13C" labeled compounds.

Protocol 1: Metabolic Flux Analysis using [2-¹³C]Glucose in Mammalian Cells

1. Cell Culture and Isotopic Labeling:

-

Culture mammalian cells of interest in standard growth medium to the desired confluence.

-

For the labeling experiment, replace the standard medium with a medium containing [2-¹³C]glucose as the sole glucose source. The concentration of [2-¹³C]glucose should be the same as the glucose concentration in the standard medium.

-

Incubate the cells in the labeling medium for a time course sufficient to achieve isotopic steady-state in the metabolites of interest (typically 6-24 hours).

2. Metabolite Extraction:

-

Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the cell culture plate.

-

Scrape the cells in the extraction solvent and transfer the cell suspension to a microcentrifuge tube.

-

Incubate the samples at -20°C for at least 30 minutes to facilitate protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites.

3. Sample Preparation for GC-MS Analysis:

-

Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.

-

Derivatize the dried metabolites to make them volatile for gas chromatography. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

-

Add the derivatization agent to the dried metabolite extract and incubate at a specific temperature (e.g., 70°C) for a defined time (e.g., 60 minutes).

4. GC-MS Analysis:

-

Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

The GC separates the individual metabolites, and the MS detects the mass-to-charge ratio of the fragments of each metabolite, allowing for the determination of the isotopomer distribution.

5. Data Analysis:

-

Process the raw GC-MS data to determine the mass isotopomer distributions of the measured metabolites.

-

Use specialized software for metabolic flux analysis (e.g., INCA, Metran) to calculate the metabolic fluxes from the measured isotopomer distributions and extracellular flux rates (e.g., glucose uptake and lactate secretion).

Protocol 2: Tracing Glycine Metabolism with [2-¹³C]Glycine

1. Cell Culture and Labeling:

-

Follow the same cell culture procedures as in Protocol 1.

-

Replace the standard medium with a medium containing [2-¹³C]glycine.

2. Metabolite Extraction and Derivatization:

-

Perform metabolite extraction as described in Protocol 1.

-

Derivatize the extracted metabolites for analysis. Different derivatization methods may be required for different classes of metabolites.

3. LC-MS/MS Analysis:

-

Analyze the derivatized or underivatized samples using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS). LC-MS/MS is often preferred for the analysis of a wider range of metabolites, including those that are not amenable to GC-MS.

-

The LC separates the metabolites, and the tandem mass spectrometer allows for the sensitive and specific detection of the labeled metabolites and their fragments.

4. Data Analysis:

-

Process the LC-MS/MS data to identify and quantify the ¹³C-labeled metabolites.

-

Determine the fractional enrichment of ¹³C in the metabolites of interest to trace the metabolic fate of the glycine carbon backbone.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to "-2-13C" labeling.

Caption: Fate of [2-¹³C]glucose in Glycolysis and the Pentose Phosphate Pathway.

Caption: Entry of [2-¹³C]Pyruvate into the TCA Cycle and Glutamate Synthesis.

Caption: Metabolic Fate of [2-¹³C]Glycine via the Glycine Cleavage System.

Boc-L-Ala-OH-2-13C: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of Boc-L-Ala-OH-2-13C, a stable isotope-labeled amino acid crucial for various research and development applications. The following sections detail the material's properties, potential hazards, and recommended procedures to ensure a safe laboratory environment.

Chemical and Physical Properties

Boc-L-Ala-OH-2-13C is a non-radioactive, stable isotope-labeled form of the amino acid L-Alanine, where the second carbon atom is replaced with a ¹³C isotope. Its physical and chemical properties are nearly identical to its unlabeled counterpart, Boc-L-Ala-OH.

| Property | Value | Source(s) |

| Chemical Name | N-(tert-Butoxycarbonyl)-L-alanine-2-¹³C | [1] |

| Synonyms | Boc-L-Ala-OH-2-¹³C, L-Alanine-2-¹³C, N-t-Boc derivative | [1] |

| CAS Number | 201612-65-9 (labeled) | [2] |

| Molecular Formula | C₇¹³CH₁₅NO₄ | [2] |

| Molecular Weight | 190.2 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 79-83 °C | [1] |

| Solubility | Soluble in acetic acid. Does not mix well with water.[4] Moderate solubility in water and slight solubility in ethanol, methanol, and acetone.[5] | |

| Optical Rotation | [α]20/D -23°, c = 2 in acetic acid | [1] |

Safety and Hazard Information

While Boc-L-Ala-OH-2-13C is not classified as a hazardous substance under OSHA 29 CFR 1910.1200, it is crucial to handle it with care, as with all laboratory chemicals. Some sources indicate that it may cause skin and eye irritation.[6]

Hazard Statements:

-

May cause skin irritation.[6]

-

May cause serious eye irritation.[6]

-

May cause respiratory irritation.[6]

Precautionary Statements:

-

Avoid breathing dust, mist, or spray.[6]

-

Wash skin thoroughly after handling.[6]

-

Use only in a well-ventilated area.[6]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[6]

Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is paramount to minimize exposure and ensure safety.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust inhalation.[6]

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[7]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or glasses.[6]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).[6]

-

Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.[6]

-

Respiratory Protection: If working outside a fume hood or if dust generation is likely, use a NIOSH-approved respirator.[6]

Experimental Protocols: Standard Handling Procedures

The following protocols outline the standard procedures for safely handling Boc-L-Ala-OH-2-13C in a laboratory setting.

Weighing and Aliquoting

-

Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within a chemical fume hood.

-

Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.

-

Dispensing: Carefully open the main container of Boc-L-Ala-OH-2-13C. Using a clean spatula, transfer the desired amount of the powder to the tared weighing vessel.

-

Cleaning: After dispensing, securely close the main container. Clean the spatula and any contaminated surfaces.

-

Dissolution (if required): If preparing a solution, add the appropriate solvent to the weighed powder in a suitable flask. Swirl gently or use a magnetic stirrer to dissolve.

Spill Cleanup

-

Evacuate: If a significant spill occurs, evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, carefully sweep up the solid material, minimizing dust generation.[7]

-

Collect: Place the spilled material into a labeled, sealed container for proper disposal.

-

Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.

Storage and Stability

Proper storage is essential to maintain the integrity and stability of Boc-L-Ala-OH-2-13C.

| Storage Condition | Recommendation | Source(s) |

| Temperature | Store refrigerated at +2°C to +8°C. | [2] |

| Atmosphere | Keep in a dry place. | [7] |

| Container | Keep container tightly closed. | [7] |

| Light | Protect from light. | [2] |

| Incompatible Materials | Strong oxidizing agents. | [7] |

The product is stable under normal handling and storage conditions.[7]

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste and consult with their institution's environmental health and safety (EHS) department for specific disposal guidelines.[7]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of Boc-L-Ala-OH-2-13C from receipt to disposal.

References

- 1. BOC-ALA-OH-2-13C [chemicalbook.com]

- 2. L-Alanine-ð-ð¡-Boc (2-¹³C, 98-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. chemimpex.com [chemimpex.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Boc-L-Alanine (Boc-Ala-OH) BP EP USP CAS 15761-38-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Incorporating Boc-L-Ala-OH-2-13C in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the incorporation of the isotopically labeled amino acid, Boc-L-Ala-OH-2-13C, into synthetic peptides using t-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The inclusion of ¹³C at the α-carbon of alanine offers a powerful tool for structural and dynamic studies of peptides and proteins by Nuclear Magnetic Resonance (NMR) spectroscopy and for quantitative proteomics using mass spectrometry.

Introduction

Stable isotope labeling of peptides is a critical technique in modern biochemical and pharmaceutical research.[1] The site-specific incorporation of ¹³C-labeled amino acids, such as Boc-L-Ala-OH-2-¹³C, allows for the detailed investigation of peptide structure, dynamics, protein-peptide interactions, and metabolic pathways.[2][3] Boc-based SPPS is a robust method for synthesizing these labeled peptides.[4] This protocol outlines the key steps, from resin preparation to final peptide cleavage and purification, for efficient incorporation of Boc-L-Ala-OH-2-¹³C.

Data Presentation

The successful incorporation of Boc-L-Ala-OH-2-¹³C is evaluated based on coupling efficiency, the level of isotopic enrichment in the final peptide, and the overall peptide yield. While these values can be sequence-dependent, the following table summarizes typical quantitative data expected from a standard synthesis.

| Parameter | Typical Value | Method of Determination | Notes |

| Coupling Efficiency | >99% | Kaiser Test or TNBS Test | Monitoring of free amines on the resin after the coupling step. Incomplete couplings may require a second coupling step.[5] |

| Isotopic Enrichment | >98% | Mass Spectrometry (MS), NMR Spectroscopy | Determined by analyzing the mass shift of the final peptide or by direct observation in ¹³C-NMR spectra.[2][3] |

| Final Peptide Yield | 10-30% (crude) | UV-Vis Spectroscopy, Gravimetric Analysis | Highly dependent on peptide length, sequence complexity, and purification efficiency. |

Experimental Protocols

The following protocols detail the manual Boc-SPPS procedure for incorporating Boc-L-Ala-OH-2-¹³C. These steps are performed in a dedicated peptide synthesis vessel.

Resin Selection and Preparation

-

Resin: Merrifield or PAM resins are commonly used for Boc-SPPS to produce C-terminal carboxylic acids.[6] For C-terminal amides, a benzhydrylamine (BHA) resin is suitable.[6]

-

Protocol:

-

Place the desired amount of resin (typically 0.1-1.0 mmol/g substitution) in the reaction vessel.

-

Swell the resin in dichloromethane (DCM) for 30 minutes.

-

Wash the resin with DCM (3x) and N,N-Dimethylformamide (DMF) (3x).

-

First Amino Acid Attachment (Loading)

-

Protocol (for Merrifield Resin using the Cesium Salt Method):

-

Dissolve Boc-amino acid (3 eq. to resin capacity) in a suitable solvent.

-

Add cesium carbonate (1.5 eq.) and react to form the cesium salt.

-

Remove the solvent and dissolve the salt in DMF.

-

Add the Boc-amino acid cesium salt solution to the swelled resin.

-

Heat the reaction mixture at 50°C for 12-24 hours.

-

Wash the resin with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).

-

Dry the resin under vacuum.

-

Boc-SPPS Cycle for Peptide Elongation

This cycle is repeated for each amino acid in the peptide sequence.

-

Reagent: 50% Trifluoroacetic acid (TFA) in DCM.

-

Protocol:

-

Wash the resin-bound peptide with DCM (3x).

-

Add the deprotection solution to the resin and shake for 2 minutes.

-

Drain the solution.

-

Add a fresh aliquot of the deprotection solution and shake for 20-30 minutes.[6]

-

Drain the solution and wash the resin with DCM (3x).

-

-

Reagent: 10% Diisopropylethylamine (DIEA) in DCM.

-

Protocol:

-

Add the neutralization solution to the resin and shake for 2 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin with DCM (5x) to remove excess base.

-

-

Reagents:

-

Boc-L-Ala-OH-2-¹³C (3 eq. to resin capacity)

-

Coupling agent: Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt (3 eq.)

-

Solvent: DMF or DCM/DMF mixture

-

-

Protocol (using DCC):

-

Dissolve Boc-L-Ala-OH-2-¹³C in DCM.

-

Add the solution to the neutralized resin-peptide.

-

Dissolve DCC in DCM and add it to the reaction vessel.

-

Shake the reaction mixture for 2-4 hours at room temperature.

-

Monitor the reaction completion using the Kaiser test. If the test is positive (indicating free amines), a recoupling may be necessary.

-

Wash the resin with DCM (3x) and DMF (3x).

-

Final Cleavage and Deprotection

-

Reagent: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). Caution: HF is extremely hazardous and requires specialized equipment and training.

-

Scavengers: Anisole, thioanisole, or cresol are added to the cleavage cocktail to prevent side reactions, especially with sensitive residues like Trp, Met, and Cys.

-

Protocol (using HF):

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the resin in a specialized HF cleavage apparatus.

-

Add scavengers (e.g., anisole).

-

Cool the vessel in a dry ice/acetone bath.

-

Distill HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under vacuum.

-

Wash the resin with cold diethyl ether to precipitate the peptide and remove scavengers.

-

Extract the crude peptide with a suitable aqueous solvent (e.g., 10% acetic acid).

-

Purification and Analysis

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: The purity and identity of the ¹³C-labeled peptide are confirmed by analytical RP-HPLC and mass spectrometry. The isotopic enrichment can be quantified by mass spectrometry or NMR.[2][3]

Visualizations

Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS) of a ¹³C-labeled peptide.

Caption: Chemical structure of Boc-L-Ala-OH-2-¹³C.

Caption: Use of a ¹³C-labeled peptide to study a signaling pathway via NMR.

References

- 1. cpcscientific.com [cpcscientific.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

Application Notes and Protocols for the Use of Boc-L-Ala-OH-2-¹³C in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the utilization of N-α-(tert-butoxycarbonyl)-L-alanine-2-¹³C (Boc-L-Ala-OH-2-¹³C) in solid-phase peptide synthesis (SPPS). The protocols detailed herein are applicable to both manual and automated peptide synthesis. The isotopic label at the alpha-carbon of the alanine residue makes this amino acid derivative a valuable tool for various applications, including protein structure determination by NMR spectroscopy and metabolic labeling studies.

Introduction to Boc-SPPS

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical and robust method for SPPS.[1] It employs an acid-labile Boc group for the temporary protection of the α-amino group and more acid-stable protecting groups, typically benzyl-based, for the side chains.[2] The repetitive removal of the Boc group is achieved with a moderately strong acid, such as trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a much stronger acid, like anhydrous hydrogen fluoride (HF).[2][3]

The use of Boc-L-Ala-OH-2-¹³C in a synthesis follows the standard Boc-SPPS workflow. The isotopic label does not interfere with the chemical reactions of the synthesis, and its primary purpose is for post-synthetic analysis.

Properties of Boc-L-Ala-OH-2-¹³C

A summary of the key physical and chemical properties of Boc-L-Ala-OH-2-¹³C is presented in the table below. These properties are comparable to the unlabeled analogue.[4][5][6]

| Property | Value |

| Synonyms | N-(tert-Butoxycarbonyl)-L-alanine-2-¹³C, Boc-L-[2-¹³C]Ala-OH |

| Molecular Formula | C₇¹³CH₁₅NO₄ |

| Molecular Weight | 190.2 g/mol [6] |

| Appearance | White to off-white crystalline powder[5] |

| Purity | ≥ 98% |

| Storage Conditions | Store refrigerated (+2°C to +8°C) and desiccated. Protect from light.[6] |

Experimental Protocols

The following sections detail the step-by-step procedures for incorporating Boc-L-Ala-OH-2-¹³C into a peptide sequence using manual Boc-SPPS. These protocols can be adapted for automated synthesizers.

Resin Selection and Preparation

The choice of resin is critical for a successful synthesis and depends on the desired C-terminal functionality of the peptide (acid or amide).

-

For C-terminal acids: Merrifield or PAM resins are commonly used.[7]

-

For C-terminal amides: MBHA or BHA resins are the standards.[7]

Protocol for Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add dichloromethane (DCM) to the resin (10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the DCM.

First Amino Acid Loading (Esterification to Merrifield Resin)

This protocol describes the attachment of the first Boc-protected amino acid to a Merrifield resin via the cesium salt method to minimize racemization.

-

Dissolve Boc-amino acid (1.2 equivalents relative to resin capacity) in ethanol.

-

Add water and adjust the pH to 7.0 with a 2 M aqueous solution of cesium carbonate (Cs₂CO₃).

-

Evaporate the solution to dryness.

-

Co-evaporate with dioxane twice to remove residual water.

-

Dissolve the resulting Boc-amino acid cesium salt in N,N-dimethylformamide (DMF).

-

Add the solution to the pre-swollen Merrifield resin.

-

Heat the mixture at 50°C overnight with agitation.

-

Wash the resin sequentially with DMF, DMF/water (1:1), DMF, DCM, and methanol (MeOH).

-

Dry the resin under vacuum.

The SPPS Cycle

The SPPS cycle consists of two main steps: N-α-Boc deprotection and coupling of the next amino acid. This cycle is repeated for each amino acid in the peptide sequence.

The Boc group is removed by treatment with TFA in DCM.

Protocol:

-

Wash the resin-bound peptide with DCM (3x).

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 30 minutes at room temperature. A shorter pre-wash of 5 minutes followed by a 25-minute deprotection can also be effective.

-

Drain the deprotection solution.

-

Wash the resin with DCM (3x).

Quantitative Data on Boc Deprotection:

| Deprotection Conditions | Target Peptide (%) | Notes |

| 50% TFA/DCM, 5 min | 78% | Incomplete deprotection leading to deletion sequences.[1] |

| 50% TFA/DCM, 2 x 30 min | >95% | Ensures complete deprotection.[1] |

| 55% TFA/DCM, 30 min | ~9% higher purity vs. 100% TFA | Better resin swelling and higher purity of final peptides.[8] |

| 100% TFA, 5 min | Lower Purity | Insufficient resin swelling can lead to incomplete Boc removal.[8] |

After deprotection, the N-terminal amine is present as a TFA salt and must be neutralized to the free amine before coupling.

Protocol:

-

Wash the resin with DCM (3x).

-

Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 5-10 minutes.

-

Drain the neutralization solution.

-

Wash the resin with DCM (3x).

The next Boc-protected amino acid (in this case, Boc-L-Ala-OH-2-¹³C) is activated and coupled to the free N-terminal amine of the growing peptide chain.

Protocol using HBTU/DIEA:

-

Dissolve Boc-L-Ala-OH-2-¹³C (3 equivalents relative to the resin loading) and HBTU (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction completion using a qualitative ninhydrin test. If the test is positive (blue beads), repeat the coupling.

-

Drain the coupling solution.

-

Wash the resin with DMF (3x) and DCM (3x).

Comparison of Common Coupling Reagents in Boc-SPPS:

| Coupling Reagent | Activation Method | Advantages | Disadvantages |

| DCC/HOBt | Carbodiimide | Cost-effective, low racemization with HOBt.[9] | Dicyclohexylurea (DCU) byproduct is insoluble and can clog filters.[10] |